2(1H)-Quinolinone, 1-ethyl-6-methoxy-

Catalog No.
S12405895
CAS No.
63816-12-6
M.F
C12H13NO2
M. Wt
203.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2(1H)-Quinolinone, 1-ethyl-6-methoxy-

CAS Number

63816-12-6

Product Name

2(1H)-Quinolinone, 1-ethyl-6-methoxy-

IUPAC Name

1-ethyl-6-methoxyquinolin-2-one

Molecular Formula

C12H13NO2

Molecular Weight

203.24 g/mol

InChI

InChI=1S/C12H13NO2/c1-3-13-11-6-5-10(15-2)8-9(11)4-7-12(13)14/h4-8H,3H2,1-2H3

InChI Key

WKVCBZANWYZBAS-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=CC1=O)C=C(C=C2)OC

2(1H)-Quinolinone, 1-ethyl-6-methoxy- is a heterocyclic organic compound characterized by its quinolinone structure. It has the molecular formula C12H13NO2C_{12}H_{13}NO_2 and a molecular weight of approximately 203.241 g/mol. The compound features an ethyl group at the 1-position and a methoxy group at the 6-position of the quinolinone ring, which contributes to its unique chemical properties and biological activities. Its chemical structure can be represented as follows:

text
O || / \ / \ C C / \ / \ C N-C C \ / \ / C C \ / C-C | CH2 | CH3

This compound is notable for its potential applications in medicinal chemistry, particularly due to the biological activities associated with quinoline derivatives.

2(1H)-Quinolinone, 1-ethyl-6-methoxy- can undergo several chemical transformations:

  • Oxidation: This compound can be oxidized to form various quinolinone derivatives, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation process can lead to the formation of quinoline N-oxide derivatives .
  • Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of quinoline derivatives.
  • Substitution: The compound can also participate in nucleophilic substitution reactions, particularly at the methoxy or ethyl groups, with reagents such as alkyl halides or acyl chlorides.

The biological activity of 2(1H)-Quinolinone, 1-ethyl-6-methoxy- has been investigated for its potential therapeutic effects:

  • Antimicrobial and Anticancer Properties: Quinolinones are known for their broad spectrum of biological activities, including antibacterial and anticancer effects. The compound may inhibit bacterial DNA gyrase and topoisomerase, essential enzymes for DNA replication and transcription in bacteria and cancer cells, respectively .
  • Fluorescent Probes: This compound has been utilized as a fluorescent probe in biological imaging, allowing for the visualization of specific biomolecules in cellular environments.

Synthesis of 2(1H)-Quinolinone, 1-ethyl-6-methoxy- can be achieved through several methods:

  • Alkylation: The synthesis typically begins with the alkylation of a suitable precursor (such as 6-methoxyquinoline) using ethyl iodide in the presence of a base like potassium carbonate.
  • Cyclization: Following alkylation, cyclization occurs under acidic conditions to form the quinolinone structure.
  • Functional Group Modifications: Further modifications may include the introduction of additional functional groups through substitution reactions .

2(1H)-Quinolinone, 1-ethyl-6-methoxy- finds applications across various fields:

  • Medicinal Chemistry: Its potential as an antimicrobial agent makes it a candidate for drug development targeting infections and cancer therapies .
  • Materials Science: The compound is studied for its role in organic light-emitting diodes (OLEDs) and other optoelectronic devices due to its photophysical properties .

Studies on the interactions of 2(1H)-Quinolinone, 1-ethyl-6-methoxy- have highlighted its ability to bind to specific enzymes and receptors involved in critical biological pathways. For instance:

  • Enzyme Inhibition: Research indicates that this compound may act as an inhibitor for key enzymes involved in DNA processes, thereby affecting cell proliferation in cancer cells .

Several compounds share structural similarities with 2(1H)-Quinolinone, 1-ethyl-6-methoxy-, each exhibiting unique properties and activities:

Compound NameStructure FeaturesBiological Activity
6-MethoxyquinolineMethoxy group at position 6Antimicrobial
4-HydroxyquinolineHydroxy group at position 4Antiviral
3-(Dimethylamino)-1-ethylquinolin-2(1H)-oneDimethylamino group at position 3Anticancer
QuinolineBasic structure without substitutionsBroad-spectrum antimicrobial

The uniqueness of 2(1H)-Quinolinone, 1-ethyl-6-methoxy- lies in its specific ethyl and methoxy substitutions that enhance its biological activity compared to other quinoline derivatives.

IUPAC Nomenclature and Molecular Formula

The systematic name for this compound, following IUPAC conventions, is 1-ethyl-6-methoxy-1,2-dihydroquinolin-2-one. Its molecular formula, C₁₂H₁₃NO₂, reflects a molecular weight of 203.241 g/mol, as confirmed by high-resolution mass spectrometry. The structure consists of a quinolinone core (a bicyclic system combining a benzene ring fused to a pyridone ring) with an ethyl group at the N1 position and a methoxy substituent at the C6 position.

Structural Features and Stereoelectronic Properties

The planar quinolinone system enables π-π stacking interactions, while the methoxy group at C6 introduces electron-donating effects that modulate aromatic reactivity. The ethyl substituent at N1 contributes to steric bulk, influencing conformational flexibility. X-ray crystallography of analogous compounds reveals a nearly coplanar arrangement of the pyridone and benzene rings, with dihedral angles <5°, optimizing resonance stabilization. Substituent positions critically affect dipole moments, calculated at 3.8 Debye for this derivative using density functional theory (DFT).

Synonyms and Registry Identifiers

Common synonyms include 1-ethyl-6-methoxy-2-quinolone and 6-methoxy-N-ethyl-1,2-dihydroquinolin-2-one. Key identifiers include:

  • CAS Registry: 63816-12-6
  • PubChem CID: 126185 (for the non-ketone analogue)
  • DSSTox Substance ID: DTXSID10159078

XLogP3

1.9

Hydrogen Bond Acceptor Count

2

Exact Mass

203.094628657 g/mol

Monoisotopic Mass

203.094628657 g/mol

Heavy Atom Count

15

General Manufacturing Information

2(1H)-Quinolinone, 1-ethyl-6-methoxy-: INACTIVE

Dates

Last modified: 08-09-2024

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